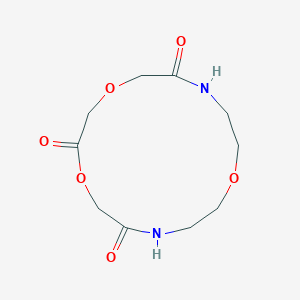
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione, also known as Kryptofix 21, is a macrocyclic ligand with the molecular formula C10H22N2O3. This compound is part of the crown ether family and is known for its ability to form stable complexes with various metal ions. Its unique structure, which includes three oxygen atoms and two nitrogen atoms within a 15-membered ring, allows it to effectively coordinate with metal ions, making it useful in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: Can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., copper acetate) in an aqueous or organic solvent.
Substitution: Requires suitable nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can alter the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10-Trioxa-7,13-diazacyclopentadecane: Similar structure but lacks the trione functionality.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains an additional oxygen atom and a larger ring size
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-2,6,14-trione is unique due to its specific ring size and the presence of three oxygen atoms and two nitrogen atoms, which provide a high affinity for metal ions. This makes it particularly effective in forming stable metal complexes compared to other similar compounds .
Propriétés
Numéro CAS |
74229-36-0 |
|---|---|
Formule moléculaire |
C10H16N2O6 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
1,4,10-trioxa-7,13-diazacyclopentadecane-2,6,14-trione |
InChI |
InChI=1S/C10H16N2O6/c13-8-5-17-7-10(15)18-6-9(14)12-2-4-16-3-1-11-8/h1-7H2,(H,11,13)(H,12,14) |
Clé InChI |
IGBBAFBZOHGCIZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCNC(=O)COC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


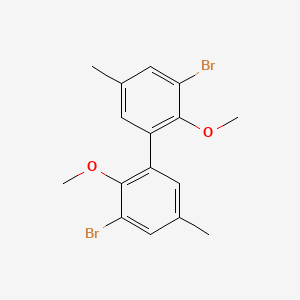
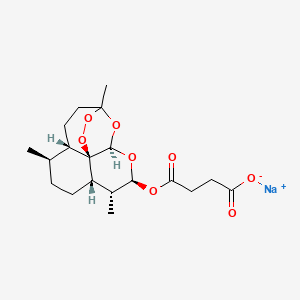
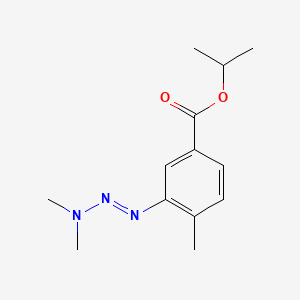
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
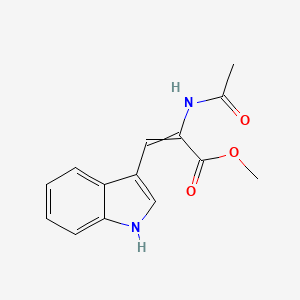
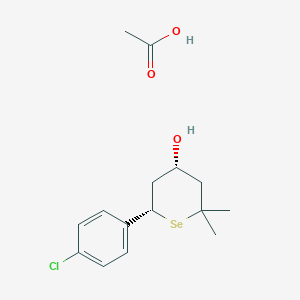
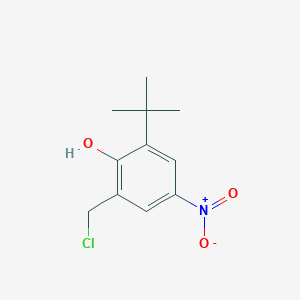
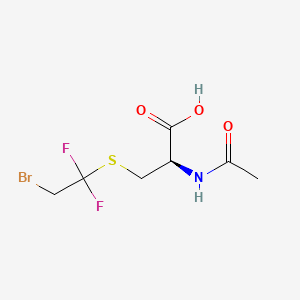
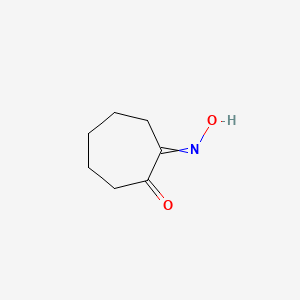

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)

